molecular formula C11H11N5O3 B2810663 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid CAS No. 1099107-68-2

3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid

Cat. No. B2810663
CAS RN: 1099107-68-2
M. Wt: 261.241
InChI Key: XZTUFJFHZZRGQZ-UHFFFAOYSA-N
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Description

“3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid” is a compound that has been mentioned in various scientific contexts . It is also known as "Benzenepropanoic acid, 4- (1H-1,2,3,4-tetrazol-1-yl)-" .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A one-pot synthesis method has also been mentioned in the literature .


Molecular Structure Analysis

The molecular weight of the compound is 218.22 g/mol and the molecular formula is C10H10N4O2 . The InChI code for the compound is 1S/C10H10N4O2/c15-10(16)6-3-8-1-4-9(5-2-8)14-7-11-12-13-14/h1-2,4-5,7H,3,6H2,(H,15,16) .


Chemical Reactions Analysis

The compound has been used as a reactant for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyuara reaction) . It has also been involved in the synthesis of other compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.22 g/mol and an exact mass of 218.080376 g/mol . The compound’s InChIKey is RGFWDJWWXFZERH-UHFFFAOYSA-N .

Scientific Research Applications

Antiallergic Activity

Compounds similar to 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid have been synthesized and tested for antiallergic activity. For example, 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt and related formamido compound demonstrated good antiallergic activity, showing potential in the development of new antiallergic drugs (Peet et al., 1986).

Synthetic Methodologies

Innovative synthetic methodologies involving tetrazole derivatives have been reported. For instance, a novel isocyanide-based three-component synthesis of benzimidazo[1,2-a][1,4]diazepinones was achieved using 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, highlighting efficient routes to complex heterocyclic compounds (Ghandi, Zarezadeh, Taheri, 2011).

Biological Activities

Derivatives of this compound have been synthesized and evaluated for various biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. For example, novel indole-based hybrid oxadiazole scaffolds showed potent urease inhibitory activity, indicating potential therapeutic applications (Nazir et al., 2018).

Future Directions

The combination of superior energetic structural fragments is a feasible route to design new energetic materials . This suggests that “3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid” and similar compounds could have potential applications in the design of new materials in the future.

properties

IUPAC Name

3-[[4-(2H-tetrazol-5-yl)benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c17-9(18)5-6-12-11(19)8-3-1-7(2-4-8)10-13-15-16-14-10/h1-4H,5-6H2,(H,12,19)(H,17,18)(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTUFJFHZZRGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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